2-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

Medicinal Chemistry Fragment-Based Drug Design Computational ADME

2-Amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide (C₁₀H₁₂N₂O₃, MW 208.21 g/mol) is a benzodioxane–glycinamide hybrid available as the free base or hydrochloride salt. Its structure combines the privileged 1,4‑benzodioxane scaffold – a motif widely exploited in medicinal chemistry – with a primary α‑aminoacetamide side chain, creating a compact yet highly functionalized building block for fragment‑based drug discovery and combinatorial library synthesis.

Molecular Formula C10H12N2O3
Molecular Weight 208.21 g/mol
CAS No. 938338-47-7
Cat. No. B3308544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
CAS938338-47-7
Molecular FormulaC10H12N2O3
Molecular Weight208.21 g/mol
Structural Identifiers
SMILESC1COC2=C(O1)C=CC(=C2)NC(=O)CN
InChIInChI=1S/C10H12N2O3/c11-6-10(13)12-7-1-2-8-9(5-7)15-4-3-14-8/h1-2,5H,3-4,6,11H2,(H,12,13)
InChIKeyOALNAFYHRTUHOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide (CAS 938338-47-7): Baseline Characterization for Research Procurement


2-Amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide (C₁₀H₁₂N₂O₃, MW 208.21 g/mol) is a benzodioxane–glycinamide hybrid available as the free base or hydrochloride salt . Its structure combines the privileged 1,4‑benzodioxane scaffold – a motif widely exploited in medicinal chemistry – with a primary α‑aminoacetamide side chain, creating a compact yet highly functionalized building block for fragment‑based drug discovery and combinatorial library synthesis [1].

Why In‑Class Benzodioxane Acetamides Cannot Be Freely Substituted: The Divergent Physicochemical Impact of the α‑Amino Group


The simple act of adding a primary amine to the acetamide side chain creates a compound that is chemically and functionally distinct from its des‑amino analogue, N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide. This single-point modification introduces an additional hydrogen bond donor and acceptor, drops the calculated logP by over 1.7 units, and expands the topological polar surface area by >22 Ų . These differences are not incremental – they place the two compounds in different property spaces for solubility, permeability, and target engagement. A researcher who replaces one scaffold with the other without re‑balancing the entire molecular design risks obtaining misleading structure‑activity relationships or failed biological assays. The quantitative evidence below demonstrates why 2‑amino‑N‑(2,3‑dihydro‑1,4‑benzodioxin‑6‑yl)acetamide must be evaluated on its own merits.

2-Amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide: Quantitative Differentiation Evidence for Informed Procurement


Calculated Partition Coefficient (LogP) vs. Des‑Amino Benzodioxane Acetamide

The calculated octanol–water partition coefficient (LogP) of 2‑amino‑N‑(2,3‑dihydro‑1,4‑benzodioxin‑6‑yl)acetamide is 0.355, compared with 2.066 for the des‑amino analog N‑(2,3‑dihydro‑1,4‑benzodioxin‑6‑yl)acetamide, representing a 1.711‑unit decrease .

Medicinal Chemistry Fragment-Based Drug Design Computational ADME

Topological Polar Surface Area (TPSA) and Hydrogen‑Bond Capacity vs. Des‑Amino Analog

2‑Amino‑N‑(2,3‑dihydro‑1,4‑benzodioxin‑6‑yl)acetamide exhibits a TPSA of 73.58 Ų, 2 hydrogen‑bond donors, and 4 acceptors, whereas the des‑amino comparator has a TPSA of 51.05 Ų, 1 donor, and 3 acceptors – a difference of +22.53 Ų, +1 HBD, and +1 HBA .

Drug Design ADME Prediction Molecular Properties

Commercial Purity Benchmark and Lot‑Specific Quality Control

Multiple independent suppliers offer 2‑amino‑N‑(2,3‑dihydro‑1,4‑benzodioxin‑6‑yl)acetamide at ≥98% purity (HPLC), accompanied by lot‑specific NMR and HPLC certificates of analysis . In contrast, many generic benzodioxane acetanilide analogs are only available at 95–97% purity without dedicated QC documentation.

Analytical Chemistry Procurement Quality Assurance

Synthetic Versatility: Free α‑Amino Group as a Direct Derivatization Handle

The primary α‑amino group of 2‑amino‑N‑(2,3‑dihydro‑1,4‑benzodioxin‑6‑yl)acetamide allows direct N‑acylation or N‑sulfonylation without a deprotection step, in contrast to N‑(2,3‑dihydro‑1,4‑benzodioxin‑6‑yl)acetamide, which requires prior amide hydrolysis. This feature has been exploited to generate libraries of sulfonamide derivatives that inhibit α‑glucosidase (IC50 values down to 0.5 µM) and acetylcholinesterase [1].

Synthetic Chemistry Combinatorial Chemistry Enzyme Inhibition

High‑Impact Application Scenarios for 2‑Amino‑N‑(2,3‑dihydro‑1,4‑benzodioxin‑6‑yl)acetamide


Fragment‑Based Drug Discovery Requiring Pre‑Optimized Lipophilicity

With a LogP of 0.355 – more than 1.7 units lower than its des‑amino congener – 2‑amino‑N‑(2,3‑dihydro‑1,4‑benzodioxin‑6‑yl)acetamide is an ideal fragment starting point for programs targeting peripheral enzymes or receptors where lower lipophilicity reduces off‑target promiscuity and improves solubility . Its physicochemical profile aligns with oral drug‑like space without the need for polarity‑boosting modifications.

Combinatorial Library Synthesis Through Direct N‑Functionalization

The free primary amine enables single‑step N‑acylation, N‑sulfonylation, or N‑alkylation, making the compound a strategic scaffold for generating focused libraries. This eliminates the deprotection step required for N‑acetylated analogs, cutting synthesis time and cost by up to 50% per derivative . Programs targeting α‑glucosidase or acetylcholinesterase inhibition have already demonstrated the utility of benzodioxane‑6‑amine derivatives with IC50 values reaching sub‑micromolar ranges .

Quality‑Controlled Reference Standards for Enzyme Assay Development

The commercial availability of 2‑amino‑N‑(2,3‑dihydro‑1,4‑benzodioxin‑6‑yl)acetamide at ≥98% purity with lot‑specific NMR and HPLC documentation ensures that assay results are not confounded by batch‑to‑batch variability. This is especially critical when the compound is used as a substrate analog or inhibitor standard in high‑throughput screening, where even 1–2% impurity can generate false positive or negative hits .

CNS‑Excluded Drug Programs Exploiting Elevated TPSA

A TPSA of 73.58 Ų places this scaffold above the commonly cited threshold for passive blood–brain barrier penetration (≈70 Ų), potentially reducing CNS‑related side effects. This makes 2‑amino‑N‑(2,3‑dihydro‑1,4‑benzodioxin‑6‑yl)acetamide a rational choice for peripheral‑target drug discovery, where CNS exposure is undesirable .

Quote Request

Request a Quote for 2-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.